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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920

BAY1125976: A Technical Guide for Researchers

An In-depth Examination of the Allosteric AKT1/2 Inhibitor

This technical guide provides a comprehensive overview of BAY1125976, a potent and
selective allosteric inhibitor of AKT1 and AKT2 kinases. This document is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential and experimental application of this compound.

Chemical and Supplier Information

Chemical Abstract Service (CAS) Number: 1402608-02-9

Table 1: Supplier Information

Supplier Website

MedKoo Biosciences --INVALID-LINK--
InvivoChem --INVALID-LINK--
Selleck Chemicals --INVALID-LINK--
MedChemExpress --INVALID-LINK--
TargetMol --INVALID-LINK--
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Mechanism of Action and Signaling Pathway

BAY1125976 is an orally bioavailable, small-molecule inhibitor that selectively targets the
serine/threonine protein kinase AKT isoforms 1 and 2.[1] It functions as an allosteric inhibitor,
binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of full-length
AKT1 and AKT2.[2] This binding locks the kinase in an inactive conformation, preventing its
membrane localization and subsequent activation.[3]

The primary signaling cascade affected by BAY1125976 is the PI3BK/AKT/mTOR pathway,
which is frequently hyperactivated in various human cancers and plays a crucial role in cell
proliferation, survival, and migration.[1][4] By inhibiting AKT1/2, BAY1125976 effectively
downregulates this pathway, leading to the inhibition of tumor cell growth and induction of
apoptosis in cancer cells with activated AKT signaling.[1][5]
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Figure 1. Simplified PISBK/AKT/mTOR signaling pathway and the inhibitory action of
BAY1125976.

Quantitative Data
In Vitro Potency and Selectivity

BAY1125976 demonstrates high potency against AKT1 and AKT2, with significantly lower
activity against AKT3.[6]

Table 2: In Vitro Kinase Inhibitory Activity

Target IC50 (10 pM ATP) IC50 (2 mM ATP)
AKT1 5.2nM 44 nM

AKT?2 18 nM 36 nM

AKT3 427 nM Not Reported

Data sourced from Selleck
Chemicals.[6]

Cellular Activity

The compound effectively inhibits the phosphorylation of AKT and its downstream targets in

various cancer cell lines.[6]

Table 3: Cellular IC50 Values for Inhibition of Phosphorylation
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Cell Line Target Phosphorylation IC50
KU-19-19 (Bladder Cancer) AKT1-S473 35nM
KU-19-19 (Bladder Cancer) 4EBP1-T70 100 nM
LAPC-4 (Prostate Cancer) AKT1-S473 0.8 nM
LAPC-4 (Prostate Cancer) AKT1-T308 5.6 nM
LAPC-4 (Prostate Cancer) 4EBP1-T70 35 nM
LAPC-4 (Prostate Cancer) PRAS40-T246 ~141 nM

Data sourced from Selleck
Chemicals.[6]

In Vivo Antitumor Efficacy

BAY1125976 has shown significant dose-dependent antitumor activity in various xenograft

models.[6]

Table 4: In Vivo Efficacy in Xenograft Models

Xenograft Model Dosing TICvolume Ratio*
KPL-4 (Breast Cancer) 25 mg/kg, p.o., daily 0.14
KPL-4 (Breast Cancer) 50 mg/kg, p.o., daily 0.08
MCF7 (Breast Cancer) 25 mg/kg, p.o., daily 0.25
MCF7 (Breast Cancer) 50 mg/kg, p.o., daily 0.25

T/Cvolume ratio: Treatment

group tumor volume / Control
group tumor volume. A lower

ratio indicates higher efficacy.

Data sourced from Selleck
Chemicals.[6]
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Experimental Protocols

The following are summaries of methodologies cited in the literature for key experiments
involving BAY1125976. For complete details, please refer to the original publications.

In Vitro Kinase Assay (Summary)

o Objective: To determine the potency and selectivity of BAY1125976 against AKT isoforms.

o Methodology: A common method is the TR-FRET (Time-Resolved Fluorescence Resonance
Energy Transfer) assay.[7] This involves incubating the full-length AKT enzyme with a
substrate peptide, ATP, and varying concentrations of BAY1125976. The extent of substrate
phosphorylation is then quantified using fluorescently labeled antibodies, and IC50 values
are calculated.[7]

Cellular Western Blot Analysis (Summary)

o Objective: To assess the inhibition of AKT signaling in cancer cell lines.

o Methodology: Cancer cell lines (e.g., KPL-4, LAPC-4) are treated with a dose range of
BAY1125976 for a specified time.[6] Cells are then lysed, and protein concentrations are
determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a
membrane, and probed with primary antibodies specific for phosphorylated and total AKT,
PRAS40, S6K, and other downstream targets.[4] Secondary antibodies conjugated to a
detection enzyme are used for visualization.

In Vivo Xenograft Studies (Summary)

o Objective: To evaluate the antitumor efficacy of BAY1125976 in a living organism.

o Methodology: Human cancer cells (e.g., KPL-4, MCF7) are subcutaneously injected into
immunocompromised mice (e.g., nude or SCID mice).[2][6] Once tumors reach a specified
volume, mice are randomized into vehicle control and treatment groups. BAY1125976 is
administered orally at various doses and schedules. Tumor volume and body weight are
measured regularly. At the end of the study, tumors may be excised for pharmacodynamic
analysis (e.g., Western blot).[2][6] All animal experiments should be conducted in
accordance with relevant ethical guidelines and regulations.[8]
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Figure 2. General experimental workflow for in vivo xenograft studies.

Conclusion
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BAY1125976 is a highly potent and selective allosteric inhibitor of AKT1/2 with demonstrated
preclinical activity in a variety of cancer models, particularly those with a hyperactivated
PI3K/AKT/mTOR pathway.[2][9] Its mechanism of action and significant in vitro and in vivo
efficacy make it a valuable tool for cancer research and a promising candidate for clinical
development.[2] This guide provides foundational information to aid researchers in designing
and interpreting experiments with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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